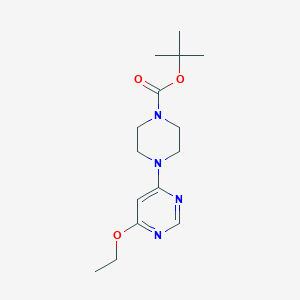![molecular formula C10H10ClN3O2 B2622146 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1989659-13-3](/img/structure/B2622146.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that features a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets due to the presence of the triazole ring, which is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds .
Mode of Action
Triazole derivatives are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety .
Biochemical Pathways
Without specific studies on “2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride”, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been shown to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Análisis Bioquímico
Biochemical Properties
The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally resembling to the amide bond, mimicking an E or a Z amide bond . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the presence of the 1,2,3-triazole ring .
Molecular Mechanism
The 1,2,3-triazole ring is known to exert its effects at the molecular level through various interactions with biomolecules . It can form hydrogen bonds, which is important for binding with biological targets .
Temporal Effects in Laboratory Settings
Compounds containing 1,2,3-triazole rings are known for their high chemical stability .
Dosage Effects in Animal Models
Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
The 1,2,3-triazole ring is known to be resistant to metabolic degradation .
Transport and Distribution
The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its transport and distribution .
Subcellular Localization
The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole-containing compounds . The general reaction involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or benzoic acid are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride has numerous applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the benzoic acid moiety.
4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid.
1-(4-aminophenyl)-1H-1,2,3-triazole: Contains an amino group, providing different reactivity and applications.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is unique due to its specific structure, which combines the properties of both the triazole ring and the benzoic acid moiety. This combination allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
IUPAC Name |
2-(triazol-1-ylmethyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13;/h1-6H,7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSCDQMBXSKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-1-benzyl-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2622067.png)
![3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2622068.png)
![6-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2622070.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2622072.png)
![7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622073.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2622074.png)

![3-(2-chloro-6-fluorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2622078.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2622081.png)
![N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2622082.png)



